[(3-Bromo-4-methylphenyl)methyl](ethyl)amine
Description
(3-Bromo-4-methylphenyl)methylamine is a primary amine characterized by a 3-bromo-4-methylphenyl group attached to a methylene bridge, with an ethylamine substituent. The molecular formula is C₁₀H₁₄BrN, yielding a molecular weight of 228.13 g/mol. The bromine and methyl groups on the aromatic ring enhance steric and electronic effects, influencing reactivity and solubility .
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12-7-9-5-4-8(2)10(11)6-9/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQNXXBYODGKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methylphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 4-methylaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position, yielding 3-bromo-4-methylaniline.
Alkylation: The brominated product is then subjected to alkylation with ethylamine.
Industrial Production Methods
Industrial production of (3-Bromo-4-methylphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as a solvent, and temperatures around 80-100°C.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, reflux conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, room temperature and atmospheric pressure.
Major Products Formed
Substitution: Formation of azides or nitriles depending on the nucleophile used.
Oxidation: Formation of 3-bromo-4-methylbenzoic acid.
Reduction: Formation of 3-bromo-4-methylphenylamine.
Scientific Research Applications
(3-Bromo-4-methylphenyl)methylamine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be modified to create derivatives with specific therapeutic properties.
Materials Science: It is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Studies: The compound is studied for its interactions with biological molecules, which can provide insights into its potential as a drug candidate
Mechanism of Action
The mechanism of action of (3-Bromo-4-methylphenyl)methylamine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary, but typically involve the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules .
Comparison with Similar Compounds
O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine
- Structure : Replaces the ethylamine group with hydroxylamine (-NHOH).
- Molecular Weight : 216.08 g/mol .
- Key Properties :
- Boiling point: 320.1°C (predicted).
- Density: 1.457 g/cm³.
- pKa: 4.15 (indicating moderate acidity).
- Comparison : The hydroxylamine group introduces hydrogen-bonding capability, increasing polarity and boiling point compared to the ethylamine derivative. This compound may serve as a precursor in oxidation reactions or coordination chemistry .
N-(3-Bromo-4-methylphenyl)-2-chloroacetamide
- Structure : Features a chloroacetamide group instead of ethylamine.
- Molecular Weight : 262.53 g/mol .
- Key Properties :
- The chloroacetamide group enhances electrophilicity, making it reactive toward nucleophiles.
- Comparison : The acetamide moiety likely reduces basicity compared to the primary amine, shifting applications toward peptide coupling or agrochemical synthesis .
[1-(3-Bromo-4-methylphenyl)ethyl]-(4-chloro-3-methylphenyl)amine
- Structure : A secondary amine with dual aromatic substituents.
- Molecular Weight : 352.67 g/mol .
- Synthesis: Prepared via reductive amination using decaborane and methanol .
- Comparison : The secondary amine structure reduces nucleophilicity compared to the primary amine target compound. The additional chloro and methyl groups may enhance lipophilicity, favoring membrane permeability in bioactive molecules .
Comparison with Functionally Similar Amines
Methyl Diethanol Amine (MDEA)
- Structure: Tertiary amine with two ethanol groups.
- Application : Widely used in CO₂ capture due to its high adsorption capacity (2.63 mmol CO₂/g) and low regeneration energy .
- Mechanism : Reacts with CO₂ via base-catalyzed hydration, forming bicarbonate. The tertiary amine exhibits slower reaction kinetics but higher thermal stability compared to primary amines .
- Comparison : (3-Bromo-4-methylphenyl)methylamine, as a primary amine, would likely form carbamates more rapidly with CO₂ but may suffer from lower stability and capacity in industrial applications .
Tabulated Comparison of Key Compounds
| Compound | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| (3-Bromo-4-methylphenyl)methylamine | 228.13 | Primary amine, Br, CH₃ | ~300 (estimated) | Pharmaceutical intermediates |
| O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine | 216.08 | Hydroxylamine, Br, CH₃ | 320.1 | Synthesis intermediates |
| N-(3-Bromo-4-methylphenyl)-2-chloroacetamide | 262.53 | Chloroacetamide, Br, CH₃ | N/A | Agrochemical synthesis |
| MDEA | 119.16 | Tertiary amine, ethanol groups | 247 | CO₂ capture, gas sweetening |
Research Findings and Implications
- Synthetic Routes : The target compound may be synthesized via reductive amination or alkylation, analogous to methods used for [1-(3-bromo-4-methylphenyl)ethyl]-(4-chloro-3-methylphenyl)amine .
- Reactivity : Primary amines like (3-Bromo-4-methylphenyl)methylamine exhibit higher nucleophilicity than tertiary amines (e.g., MDEA), making them suitable for forming imines or Schiff bases in organic synthesis .
- CO₂ Capture Potential: While MDEA-impregnated mesoporous carbon achieves 2.63 mmol CO₂/g adsorption, primary amines may offer faster kinetics but require stabilization strategies to prevent degradation .
Biological Activity
(3-Bromo-4-methylphenyl)methylamine is a compound with significant biological activity, particularly in pharmacology. Its structure, featuring a brominated aromatic ring and an ethyl amine functional group, suggests potential interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₈BrN
- Molecular Weight : 273.19 g/mol
- Structure : Contains a bromine atom and a methyl group on the phenyl ring, which influences its reactivity and biological properties.
Biological Activity
Research indicates that (3-Bromo-4-methylphenyl)methylamine exhibits various pharmacological activities:
- Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its binding to specific receptors or enzymes can influence their activity, leading to therapeutic effects.
- Anticancer Potential : Studies have shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of brominated phenyl compounds have demonstrated significant inhibitory action against various cancer types .
- Antibacterial Activity : Some related compounds have been evaluated for their antibacterial properties, showing varying degrees of effectiveness against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds in inhibiting bacterial growth .
The mechanisms through which (3-Bromo-4-methylphenyl)methylamine exerts its biological effects include:
- Receptor Binding : The compound's ability to bind to specific receptors may modulate neurotransmitter release or enzyme activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation or bacterial metabolism, indicating a potential pathway for therapeutic action .
Case Studies
- Cytotoxicity Against Cancer Cells :
- Antibacterial Efficacy :
Data Tables
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| (3-Bromo-4-methylphenyl)methylamine | C₁₃H₁₈BrN | Brominated aromatic ring | Potential neuroactive and anticancer properties |
| (2-Bromo-4-methylphenyl)methylamine | C₁₃H₁₈BrN | Different substitution pattern | Varying biological activity |
| (4-Chloro-3-methylphenyl)methylamine | C₁₃H₁₈ClN | Chlorine instead of bromine | Altered reactivity and binding properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
